Methyl 2-(hydroxymethyl)butanoate

Description

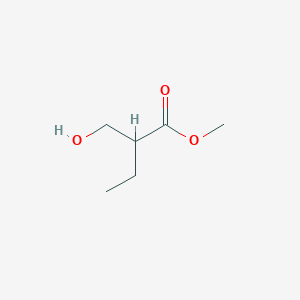

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(hydroxymethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(4-7)6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICAOTFMUITLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299201 | |

| Record name | Methyl 2-(hydroxymethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-75-3 | |

| Record name | Methyl 2-(hydroxymethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56970-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(hydroxymethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3)

[1][2]

Executive Summary

Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) is a bifunctional organic intermediate characterized by the presence of a reactive primary hydroxyl group and an ester moiety on a short alkyl chain.[1] It serves as a critical "chiral pool" precursor and building block in the synthesis of

This guide details the physicochemical properties, synthetic pathways, and downstream applications of Methyl 2-(hydroxymethyl)butanoate, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Methyl 2-(hydroxymethyl)butanoate is an alpha-functionalized ester. Its structure allows for versatile derivatization at the hydroxyl group (e.g., mesylation, oxidation) or the ester group (e.g., hydrolysis, transesterification).

Table 1: Chemical Specifications

| Property | Data |

| CAS Number | 56970-75-3 |

| IUPAC Name | Methyl 2-(hydroxymethyl)butanoate |

| Synonyms | 2-(Hydroxymethyl)butyric acid methyl ester; Methyl 2-ethyl-3-hydroxypropionate |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | ~185°C (760 mmHg) / ~75-80°C (15 mmHg) |

| Density (Predicted) | 1.05 ± 0.05 g/cm³ |

| Solubility | Soluble in alcohols, ethers, chloroform; sparingly soluble in water |

| pKa (Hydroxyl) | ~14.5 (Predicted) |

Synthesis & Manufacturing

The industrial and laboratory synthesis of Methyl 2-(hydroxymethyl)butanoate primarily relies on the Baylis-Hillman reaction or a base-catalyzed Aldol-Cannizzaro type reaction between methyl butyrate and formaldehyde.

Core Synthetic Route: Base-Catalyzed Hydroxymethylation

The most direct route involves the reaction of methyl butyrate with paraformaldehyde in the presence of a mild base. This reaction exploits the acidity of the

Mechanism:

-

Deprotonation: A base (e.g., K₂CO₃, DBU, or DABCO) deprotonates the

-carbon of methyl butyrate to form an enolate. -

Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide is protonated to yield the target hydroxymethyl ester.

Note: Control of stoichiometry is critical. Excess formaldehyde leads to the formation of 2,2-bis(hydroxymethyl)butanoate , a common cross-linker.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for Methyl 2-(hydroxymethyl)butanoate via base-catalyzed hydroxymethylation.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Monohydroxymethylation)

Target: Selective formation of the mono-substituted product.

Reagents:

-

Methyl butyrate (1.0 eq)

-

Paraformaldehyde (1.05 eq)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 eq)

-

Solvent: 1,4-Dioxane or THF

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with methyl butyrate and DABCO in 1,4-dioxane under an inert atmosphere (N₂).

-

Addition: Add paraformaldehyde slowly to the stirring solution at room temperature.

-

Reaction: Heat the mixture to 60°C and stir for 24–48 hours. Monitor consumption of starting material via TLC (Solvent: Hexane/EtOAc 3:1) or GC-MS.

-

Quench: Cool to room temperature. Dilute with diethyl ether and wash with saturated NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (approx. 80°C at 15 mmHg) to isolate the clear oil.

Self-Validating Checkpoint:

-

1H NMR Validation: Look for the disappearance of the methyl butyrate

-CH₂ quartet (approx. 2.3 ppm) and the appearance of the

Applications in Drug Development & Materials

The "Magic Methyl" & Bioisosterism

In medicinal chemistry, the introduction of a hydroxymethyl group can enhance water solubility and create new hydrogen-bonding interactions within a binding pocket. Methyl 2-(hydroxymethyl)butanoate serves as a modular scaffold to introduce the 2-ethyl-3-hydroxypropionate motif, often used to mimic isoleucine or other branched-chain amino acid derivatives.

Synthesis of -Methylene- -Butyrolactones

This compound is a direct precursor to

Workflow:

-

Hydrolysis: Convert the ester to the acid.

-

Cyclization: Acid-catalyzed cyclization yields the lactone.

-

Functionalization: The hydroxymethyl group can be eliminated or modified to form the exocyclic methylene group.

Polymer Precursors (Methacrylates)

Through dehydration or halogenation-elimination sequences, CAS 56970-75-3 is converted into Methyl 2-(ethyl)acrylate , a monomer used to modify the glass transition temperature (

Figure 2: Downstream applications in pharmaceuticals and polymer science.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H227: Combustible liquid.

-

-

Precautionary Measures:

-

Always handle in a fume hood.

-

Wear nitrile gloves and chemical safety goggles.

-

Store in a cool, dry place away from oxidizing agents.

-

References

-

Preparation method of 2,2-bis(hydroxymethyl) butyrate. Google Patents. CN103304404A. (Describes the bis-hydroxymethylation reaction, establishing the mono-hydroxymethylation intermediate conditions). Link

-

Methyl 2-(hydroxymethyl)butanoate Structure & Properties. PubChem. CID 15570305.[1] Link

-

Hydroxymethylation of Esters. Wikipedia. (General mechanism for the reaction of formaldehyde with active C-H bonds). Link

-

Synthesis of gamma-hydroxy-alpha-(arylmethyl)carboxylic acids. BMC Research Notes. (Demonstrates the use of similar gamma-hydroxy-alpha-substituted esters in synthesis). Link

A Technical Guide to Stereoisomeric Scaffolds: A Comparative Analysis of Methyl 2-(hydroxymethyl)butanoate and the Roche Ester

Prepared by: Gemini, Senior Application Scientist

Abstract: In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a detail but a fundamental determinant of biological activity and therapeutic success. This guide provides an in-depth technical comparison between racemic Methyl 2-(hydroxymethyl)butanoate and its enantiomerically pure counterpart, the (S)-Roche ester. We will dissect their structural nuances, compare synthetic methodologies, analyze physicochemical properties, and explore their divergent applications. This document serves as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and underscoring the pivotal role of chirality in modern chemical synthesis.

Introduction

Esters are a cornerstone of organic chemistry, with widespread applications as solvents, fragrances, and, critically, as intermediates in the pharmaceutical industry.[1][2] Their stability and reactivity make them ideal building blocks for creating complex Active Pharmaceutical Ingredients (APIs).[1] Within this class of compounds, two molecules often surface in the context of chiral synthesis: Methyl 2-(hydroxymethyl)butanoate and the specifically-named "Roche ester."

While they share the same chemical formula (C₆H₁₂O₃) and connectivity, a profound difference dictates their utility and value: stereochemistry.[3] Methyl 2-(hydroxymethyl)butanoate, when synthesized through conventional means, typically exists as a racemic mixture—an equal fifty-fifty blend of its two non-superimposable mirror-image isomers. The Roche ester, however, refers exclusively to a single, enantiomerically pure form. Although the term "Roche ester" has been used for both (R)- and (S)-isomers of methyl 3-hydroxy-2-methylpropanoate, in many contexts, it is strongly associated with specific chiral synthons like (S)-methyl 3-hydroxy-2-methylpropionate.[4][5][6] For the purpose of this guide, we will focus on the comparison with a single enantiomer to highlight the principles of chirality.

This guide will illuminate the critical distinctions between these two entities, providing the technical foundation necessary for informed decision-making in experimental design and synthetic strategy.

Section 1: Unraveling the Structures: The Centrality of the Chiral Carbon

The core structural difference lies at the C2 position of the butanoate chain. This carbon atom is bonded to four different groups: a hydrogen atom, an ethyl group (-CH₂CH₃), a hydroxymethyl group (-CH₂OH), and a methoxycarbonyl group (-COOCH₃). This configuration makes C2 a stereocenter, giving rise to two distinct enantiomers: (R) and (S).

-

Methyl 2-(hydroxymethyl)butanoate (Racemic): This term describes a mixture containing both the (R) and (S) enantiomers in equal measure. Macroscopically, this mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out.

-

The Roche Ester ((S)-enantiomer as example): This refers to a substance composed of, ideally, 100% of a single enantiomer, in this case, the (S)-form. It is an optically active compound, meaning it will rotate the plane of polarized light in a specific direction. This enantiopure quality is what makes it an invaluable chiral building block.[7]

The seemingly subtle distinction in the three-dimensional arrangement of atoms has profound consequences for how these molecules interact with other chiral entities, most notably the enzymes, receptors, and proteins in biological systems.

Section 2: Synthesis and Methodologies

The synthetic routes to the racemic mixture versus the enantiopure Roche ester are fundamentally different, reflecting the added complexity and value of achieving stereochemical control.

Synthesis of Racemic Methyl 2-(hydroxymethyl)butanoate

The synthesis of the racemic compound is straightforward and can be accomplished via standard organic chemistry reactions that do not employ chiral catalysts or auxiliaries. A common approach involves the hydroxymethylation of methyl butanoate.[8]

Exemplary Protocol: Base-Catalyzed Hydroxymethylation

-

Deprotonation: Methyl butanoate is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperature (-78 °C) to generate an enolate.

-

Causality: The low temperature is critical to prevent side reactions and control the formation of the kinetic enolate. LDA is used because its bulkiness prevents it from acting as a nucleophile and adding to the ester carbonyl.

-

-

Aldol-type Reaction: The enolate is then reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in an aldol-type addition reaction.

-

Causality: The enolate acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form a new carbon-carbon bond.

-

-

Aqueous Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the resulting alkoxide, yielding the racemic hydroxymethyl product.

-

Causality: The workup neutralizes the strong base and provides the proton for the final alcohol group. Since no chiral influence was present, the attack on the planar formaldehyde occurs from both faces of the enolate at an equal rate, producing a 50:50 mixture of (R) and (S) enantiomers.

-

Asymmetric Synthesis of the Roche Ester

Achieving an enantiomerically pure product requires a strategy that can differentiate between the two possible stereochemical outcomes. This is the realm of asymmetric synthesis. Catalytic asymmetric hydrogenation is a powerful and widely used method.[4][9]

Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This process involves the hydrogenation of a prochiral precursor, such as methyl 2-(hydroxymethylene)butanoate, using a chiral transition metal catalyst.

-

Catalyst Preparation: A chiral catalyst is formed in situ or pre-formed. A common example is a Ruthenium complex with a chiral phosphine ligand, such as SYNPHOS.[4]

-

Expertise & Experience: The choice of ligand is paramount. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center. This environment dictates how the substrate can coordinate to the catalyst, predisposing the subsequent reaction to favor one stereochemical pathway.[4]

-

-

Hydrogenation Reaction: The substrate (methyl 2-(hydroxymethylene)butanoate) is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogen gas under pressure in the presence of the chiral Ru-SYNPHOS catalyst.

-

Causality: The double bond of the substrate coordinates to the chiral catalyst complex. Hydrogen is then delivered to one specific face of the double bond, guided by the steric constraints of the chiral ligand. This facial selectivity results in the preferential formation of one enantiomer (e.g., the (S)-Roche ester).

-

-

Purification: After the reaction, the catalyst is removed, and the product is purified, typically via distillation or chromatography, to yield the enantiomerically enriched Roche ester. The enantiomeric excess (ee) is often very high (>94%).[4]

Section 3: Physicochemical Properties and Characterization

While the racemic mixture and the Roche ester share many physical properties, they differ in one key, measurable aspect: optical activity.

| Property | Racemic Methyl 2-(hydroxymethyl)butanoate | (S)-Roche Ester (Example) |

| Molecular Formula | C₆H₁₂O₃[3] | C₅H₁₀O₃ (Note: This is for the related 3-hydroxy-2-methylpropanoate often called Roche Ester)[5] |

| Molecular Weight | 132.16 g/mol [3] | 118.13 g/mol [5] |

| Boiling Point | Data not specified for racemic mixture | ~165.6 °C at 760 mmHg (for a related isomer)[10] |

| Density | Data not specified for racemic mixture | ~1.021 g/cm³ (for a related isomer)[10] |

| Optical Rotation [α] | 0° (optically inactive) | Non-zero value (optically active). The sign (+ or -) depends on the enantiomer and conditions. |

Trustworthiness: Self-Validating Protocols through Analysis

Distinguishing between the racemic mixture and the enantiopure product is essential for quality control. The primary method for this is chiral High-Performance Liquid Chromatography (HPLC).

-

Chiral HPLC Protocol:

-

A sample of the ester is dissolved in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

-

The solution is injected into an HPLC system equipped with a Chiral Stationary Phase (CSP). Polysaccharide-derived CSPs are common for this type of separation.[11]

-

Causality: The CSP is made of a chiral material that interacts differently with the (R) and (S) enantiomers. One enantiomer will have a stronger transient interaction with the CSP, causing it to travel more slowly through the column.

-

The detector (e.g., UV) will show two separate peaks for the racemic mixture, corresponding to the two enantiomers. For a successful asymmetric synthesis, the chromatogram will show one major peak (the desired Roche ester) and, ideally, a very small or non-existent peak for the other enantiomer. The relative area of these peaks is used to calculate the enantiomeric excess (ee).

-

Section 4: Applications in Drug Development and Chiral Synthesis

The divergent applications of the racemic mixture and the Roche ester stem directly from their stereochemical nature.

-

Racemic Methyl 2-(hydroxymethyl)butanoate: Its applications are limited. It may be used as a general solvent or in syntheses where the stereocenter is destroyed or where the final product is sold as a racemic drug. However, the modern pharmaceutical industry is moving away from racemic drugs due to potential issues where one enantiomer is inactive or, in the worst-case scenario, harmful.

-

The Roche Ester (Enantiopure): The Roche ester is a highly valued chiral synthon .[7][12] Its pre-defined stereocenter allows chemists to build complex molecules with precise three-dimensional structures. This is critical in drug development, where a drug's ability to bind to its target receptor is often highly dependent on its stereochemistry. The Roche ester has been used as a key starting material in the total synthesis of numerous complex natural products and pharmaceuticals, including antibiotics and anticancer agents.[4][5][6] For example, it serves as a foundational block for creating specific stereotriads in natural product synthesis.[12] The reactive hydroxyl and ester groups provide versatile handles for a wide range of chemical transformations, allowing for bidirectional modifications.[7][9]

Conclusion

The comparison of racemic Methyl 2-(hydroxymethyl)butanoate and the enantiopure Roche ester serves as a powerful illustration of the principle that in organic chemistry, and especially in medicinal chemistry, structure is more than just connectivity—it is a precise three-dimensional architecture. While the racemic mixture is a simple chemical, the Roche ester is a sophisticated tool, an embodiment of the control chemists can exert over the molecular world. Its synthesis requires advanced techniques in asymmetric catalysis, and its value lies in its ability to impart its own chirality onto larger, more complex molecules. For researchers and professionals in drug development, understanding this distinction is fundamental to designing efficient, stereoselective syntheses that lead to safe and effective therapeutics.

References

-

Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands. (2025). ResearchGate. [Link]

-

Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (n.d.). (R)-(−)-METHYL 3-HYDROXYBUTANOATE. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(hydroxymethyl)-2-methylbutanoate. PubChem. [Link]

-

NIST. (n.d.). Butanoic acid, 2-hydroxy-, methyl ester. NIST WebBook. [Link]

-

Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. (2010). ResearchGate. [Link]

-

Wikipedia. (n.d.). Roche ester. [Link]

-

Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase. (2011). PubMed. [Link]

- Google Patents. (n.d.).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with (R)-Roche Ester: A Gateway to Novel Pharmaceutical Compounds. [Link]

-

Synthesis of C14–C21 acid fragments of cytochalasin Z 8 via anti-selective aldol condensation and B-alkyl Suzuki–Miyaura cross-coupling. (2018). RSC Publishing. [Link]

-

Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. (n.d.). ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate. [Link]

-

SpectraBase. (n.d.). Methyl 2-hydroxy-3-methylbutanoate. [Link]

-

Chemsrc. (n.d.). (S)-Methyl 2-hydroxy-3-methyl butanoate. [Link]

-

Hernández, D. (n.d.). Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]

-

Burgess, K., et al. (n.d.). Homo-Roche Ester Derivatives By Asymmetric Hydrogenation and Organocatalysis. PMC. [Link]

-

Roche ester. (2014). Interesting Organic Chemistry and Natural Products. [Link]

-

Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. (n.d.). ResearchGate. [Link]

-

Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (n.d.). PMC. [Link]

-

Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2024). MDPI. [Link]

-

Wikipedia. (n.d.). Methyl butyrate. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

Sources

- 1. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]

- 2. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Roche ester - Wikipedia [en.wikipedia.org]

- 6. Synthesis of C14–C21 acid fragments of cytochalasin Z 8 via anti -selective aldol condensation and B -alkyl Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13391J [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Methyl butyrate - Wikipedia [en.wikipedia.org]

- 9. Homo-Roche Ester Derivatives By Asymmetric Hydrogenation and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-Methyl 2-hydroxy-3-methyl butanoate | CAS#:24347-63-5 | Chemsrc [chemsrc.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. quintus.mickel.ch [quintus.mickel.ch]

Methyl 2-(hydroxymethyl)butanoate molecular weight and formula

An In-depth Technical Guide: Methyl 2-(hydroxymethyl)butanoate

Introduction: Unveiling a Versatile Chiral Building Block

Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) is a bifunctional organic molecule that holds considerable potential for researchers in synthetic chemistry and drug development. Its structure is characterized by a methyl ester and a primary alcohol (hydroxymethyl group) attached to a chiral center at the second position of a butanoate backbone. This unique arrangement of functional groups makes it a valuable chiral precursor for the synthesis of more complex, high-value molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. This guide provides a detailed examination of its molecular characteristics, a representative synthetic pathway, potential applications, and essential safety protocols, offering a comprehensive resource for its scientific and industrial utilization.

Core Physicochemical Properties and Identifiers

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While extensive experimental data for Methyl 2-(hydroxymethyl)butanoate is not widely published, its key identifiers and computed properties have been established.

| Property | Value | Source |

| IUPAC Name | Methyl 2-(hydroxymethyl)butanoate | - |

| CAS Number | 56970-75-3 | [1] |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Canonical SMILES | CCC(CO)C(=O)OC | [1] |

| InChIKey | AICAOTFMUITLFU-UHFFFAOYSA-N | [1] |

| Synonyms | 2-(Hydroxymethyl)butyric acid methyl ester, Methyl 2-ethyl-3-hydroxypropionate | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Molecular Structure and Stereochemistry

The utility of Methyl 2-(hydroxymethyl)butanoate in advanced synthesis is intrinsically linked to its molecular architecture. The central feature is the stereocenter at the C2 position, which is bonded to an ethyl group, a hydroxymethyl group, a methoxycarbonyl group, and a hydrogen atom. The presence of this chiral center means the molecule exists as two non-superimposable mirror images (enantiomers), (R)- and (S)-Methyl 2-(hydroxymethyl)butanoate. The ability to isolate or selectively synthesize a single enantiomer is critical in drug development, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.

Caption: 2D structure of Methyl 2-(hydroxymethyl)butanoate.

Representative Synthetic Pathway

While multiple synthetic routes to Methyl 2-(hydroxymethyl)butanoate are conceivable, a robust and logical approach involves the construction of the carbon backbone followed by the introduction and modification of functional groups. The following multi-step protocol illustrates a representative pathway starting from a common laboratory reagent, diethyl ethylmalonate. This pathway is designed for instructional purposes to demonstrate the chemical logic; specific reaction conditions would require optimization.

Experimental Protocol: A Plausible Synthesis

Objective: To synthesize Methyl 2-(hydroxymethyl)butanoate from diethyl ethylmalonate.

Pillar of Trustworthiness: Each step includes a purification and characterization checkpoint to ensure the integrity of the intermediate before proceeding, forming a self-validating workflow.

-

Step 1: Reduction of Diethyl Ethylmalonate to 2-Ethyl-1,3-propanediol

-

Causality: The two ester groups of the starting malonate are reduced to primary alcohols using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This step establishes the core C4 backbone with hydroxyl groups at positions 1 and 3.

-

Procedure:

-

Prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

-

Slowly add a solution of diethyl ethylmalonate in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with ether.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the diol by vacuum distillation.

-

-

-

Step 2: Monoprotection of the Diol

-

Causality: To differentiate the two primary hydroxyl groups for subsequent selective oxidation, one must be temporarily protected. A bulky protecting group like tert-butyldimethylsilyl (TBDMS) chloride will preferentially react with the less sterically hindered hydroxyl group.

-

Procedure:

-

Dissolve the purified 2-ethyl-1,3-propanediol in anhydrous dichloromethane (DCM) with a base such as triethylamine or imidazole.

-

Add a solution of TBDMS-Cl (1.0 equivalent) in DCM dropwise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting mono-protected alcohol by column chromatography.

-

-

-

Step 3: Oxidation to Carboxylic Acid

-

Causality: The remaining free primary alcohol is oxidized to a carboxylic acid. A variety of modern oxidation reagents can be used, such as a Jones oxidation or, for milder conditions, a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

-

Procedure (using Jones Oxidation):

-

Dissolve the mono-protected alcohol in acetone and cool in an ice bath.

-

Add Jones reagent (prepared from CrO₃ in sulfuric acid) dropwise until the orange-brown color persists.

-

Stir for several hours.

-

Quench the excess oxidant with isopropanol.

-

Extract the product into diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate to yield the TBDMS-protected carboxylic acid.

-

-

-

Step 4: Fischer Esterification

-

Causality: The carboxylic acid is converted to its methyl ester using methanol under acidic catalysis. This is a classic and reliable method for ester formation.

-

Procedure:

-

Dissolve the carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the solution at reflux for 4-6 hours.

-

Cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the protected methyl ester.

-

-

-

Step 5: Deprotection to Yield Final Product

-

Causality: The TBDMS protecting group is removed to reveal the primary alcohol, yielding the final product. Fluoride ion sources are highly effective for cleaving silicon-based protecting groups.

-

Procedure:

-

Dissolve the protected ester in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

-

Stir at room temperature until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product, Methyl 2-(hydroxymethyl)butanoate, by column chromatography or vacuum distillation.

-

-

Caption: Representative workflow for the synthesis of Methyl 2-(hydroxymethyl)butanoate.

Potential Applications and Research Directions

The bifunctional nature of Methyl 2-(hydroxymethyl)butanoate makes it a versatile intermediate for various applications. While specific, large-scale industrial uses are not yet widely documented, its structure suggests significant potential in several key areas of chemical research and development.

-

Chiral Pool Synthesis: As an enantiomerically pure compound, it can serve as a valuable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals. The defined stereocenter can be incorporated into a larger target molecule, reducing the need for complex and often low-yielding asymmetric reactions later in the synthesis.

-

Specialty Polymers: The molecule contains both an ester and an alcohol. The ester group can undergo transesterification, and the alcohol group can react with acids or isocyanates. This makes it a potential monomer for producing functional polyesters or polyurethanes with pendant hydroxyl groups, which can be used to modify polymer properties or for subsequent cross-linking.

-

Fragrance and Flavor Industry: Many small, chiral esters and alcohols are known for their distinct organoleptic properties.[2][3] Although the specific scent profile of this compound is not detailed in the literature, related structures are used in creating fruity and sweet aromas, suggesting a potential application in this field pending toxicological evaluation.[2][3]

Further research into the enantioselective synthesis and polymerization of Methyl 2-(hydroxymethyl)butanoate could unlock new materials and therapeutic agents.

Safety and Handling

Given the limited availability of specific toxicological data for Methyl 2-(hydroxymethyl)butanoate, a cautious approach to handling is imperative. Safety protocols should be based on the known hazards of analogous chemical structures, such as other short-chain esters and alcohols.

| Hazard Category | Precautionary Measures | Rationale / Reference |

| Flammability | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Store in a cool, dry place. | Short-chain esters are often flammable liquids.[4][5] |

| Irritation | Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. | A structurally similar compound, Methyl 2-(hydroxymethyl)-2-methylbutanoate, is classified as a skin, eye, and respiratory irritant.[6] |

| Inhalation | Handle exclusively within a certified chemical fume hood to avoid inhaling vapors. | May cause respiratory irritation.[6] |

| Ingestion | Do not ingest. Wash hands thoroughly after handling. | General chemical safety practice. |

Standard Handling Protocol

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a flame-retardant lab coat.

-

Respiratory Protection: Not typically required when using a fume hood.

-

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.

By adhering to these guidelines, researchers can safely handle Methyl 2-(hydroxymethyl)butanoate and explore its full scientific potential.

References

-

Methyl butyrate - Wikipedia. Wikipedia. [Link]

-

Methyl 2-(hydroxymethyl)-2-methylbutanoate | C7H14O3 | CID 14093550 - PubChem. National Center for Biotechnology Information. [Link]

-

Butanoic acid, 2-hydroxy-, methyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem. National Center for Biotechnology Information. [Link]

- Method for producing methyl 2-hydroxybutanoate - Google Patents.

-

Safety Data Sheet: Methyl 2-methylbutyrate - Chemos GmbH&Co.KG. Chemos GmbH & Co.KG. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2-methylbutyrate | 868-57-5 [chemicalbook.com]

- 3. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]

- 4. chemos.de [chemos.de]

- 5. agilent.com [agilent.com]

- 6. Methyl 2-(hydroxymethyl)-2-methylbutanoate | C7H14O3 | CID 14093550 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Chiral Building Blocks with Ethyl Side Chains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of "handedness," profoundly influences a drug's interaction with biological targets, dictating its efficacy, safety, and metabolic profile.[1][2][3] This guide focuses on a specific, yet critically important, class of stereochemical motifs: chiral building blocks featuring an ethyl side chain. Moving beyond the foundational methyl group, the ethyl substituent offers a unique combination of steric and electronic properties that medicinal chemists leverage to fine-tune molecular interactions and optimize pharmacokinetic parameters. This document provides an in-depth exploration of the strategic importance of ethyl-substituted stereocenters, a detailed examination of the primary asymmetric synthesis and resolution strategies used to create them, and a practical overview of the analytical techniques required to verify their stereochemical purity. It is designed to serve as a technical resource, blending established principles with field-proven insights to empower researchers in the synthesis and application of these valuable molecular scaffolds.

The Strategic Importance of the Chiral Ethyl Moiety in Drug Design

The Imperative of Chirality in Pharmaceuticals

Biological systems are inherently chiral. Receptors, enzymes, and other biological targets are composed of enantiomerically pure L-amino acids and D-sugars, creating a chiral environment.[4] Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[5][6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[4] The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of this principle.[6][7] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, emphasizing the need to develop single-enantiomer drugs to ensure safety and efficacy.[1][2]

The Ethyl Group: A Critical Element for Molecular Optimization

While the methyl group is the simplest alkyl substituent, the ethyl group provides a more nuanced tool for medicinal chemists. The addition of a single methylene unit introduces several key changes:

-

Enhanced Steric Influence: The ethyl group occupies a larger volume than a methyl group, allowing it to form more substantial and specific steric interactions within a binding pocket. This can be used to improve binding affinity, enhance selectivity for a target receptor over off-targets, or orient the molecule in a more favorable conformation.

-

Increased Lipophilicity: The ethyl group increases the molecule's lipophilicity (fat-solubility), which can significantly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This can improve membrane permeability and oral bioavailability.

-

Metabolic Stability: An ethyl group can alter a molecule's metabolic profile. It may block a site of metabolic oxidation that would otherwise be susceptible on a less substituted analog, thereby increasing the drug's half-life.

The decision to incorporate a chiral ethyl group is therefore a strategic choice aimed at optimizing the delicate balance between potency, selectivity, and the drug-like properties of a molecule.

Case Study: Ibrutinib (Imbruvica®)

A prominent example of a successful drug featuring a chiral ethyl-containing stereocenter is Ibrutinib, a kinase inhibitor used to treat certain cancers like mantle cell lymphoma and chronic lymphocytic leukemia. The molecule contains a chiral piperidine ring with an ethyl group. The specific stereochemistry at this center is crucial for its potent and irreversible binding to Bruton's tyrosine kinase (BTK). The ethyl group fits into a specific hydrophobic pocket in the enzyme's active site, contributing to the high affinity and selectivity of the drug. The synthesis of Ibrutinib relies on the use of enantiopure building blocks to ensure that only the therapeutically active enantiomer is produced.

Core Strategies for Asymmetric Synthesis

The creation of enantiomerically pure compounds is a cornerstone of modern organic synthesis.[8] For chiral building blocks with ethyl side chains, chemists have a powerful toolkit of methods, broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis

This approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials.[9] Molecules like amino acids (e.g., L-Alanine, L-Isoleucine), terpenes, or carbohydrates serve as a scaffold from which the target building block can be constructed.

-

Causality: The primary advantage is that the stereocenter is often pre-established by nature, avoiding the need for a complex asymmetric reaction. The synthetic challenge is then reduced to the chemical modification of the existing chiral framework. This strategy is highly effective when the target molecule's stereochemistry and carbon skeleton closely match an available chiral pool starting material.

Chiral Auxiliaries: Stoichiometric Stereocontrol

A chiral auxiliary is an enantiopure compound that is temporarily attached to an achiral substrate.[10][11] It directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[10] This method converts an enantioselective reaction into a diastereoselective one, as the two possible transition states are diastereomeric and thus have different energies.[12]

-

Expert Insight: Evans oxazolidinones and pseudoephedrine amides are among the most reliable and well-documented auxiliaries for the asymmetric alkylation of enolates to introduce ethyl groups.[10][13] The choice of auxiliary is dictated by the desired stereochemical outcome and the ease of its subsequent removal. The bulky substituents on the auxiliary effectively shield one face of the enolate, forcing the electrophile (e.g., ethyl iodide) to approach from the less hindered face.[11]

Caption: General workflow for creating a chiral ethyl center using a chiral auxiliary.

-

Amide Formation: React (1R,2R)-(-)-Pseudoephedrine with propanoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C to form the corresponding amide.

-

Enolate Generation (The Critical Step): Dissolve the pseudoephedrine amide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add lithium chloride (LiCl) to aid in forming a well-defined enolate aggregate. Slowly add a solution of lithium diisopropylamide (LDA, ~2.5 equivalents) to generate the Z-enolate. The low temperature is crucial to ensure kinetic control and prevent side reactions. LDA is used because it is a strong, non-nucleophilic base, preventing it from attacking the carbonyl group.

-

Alkylation: Add ethyl iodide (Et-I) to the enolate solution at -78 °C and allow the reaction to slowly warm to 0 °C over several hours. The auxiliary's phenyl and methyl groups sterically block one face of the enolate, directing the ethyl iodide to attack from the opposite face with high diastereoselectivity.

-

Workup and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be cleaved under acidic or basic hydrolysis (e.g., refluxing with aqueous H₂SO₄) to yield the enantiomerically enriched 2-methylbutanoic acid. The water-soluble pseudoephedrine can be recovered from the aqueous layer.

Asymmetric Catalysis

Asymmetric catalysis is often the most efficient and atom-economical method, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.[14]

Chiral complexes of metals like rhodium, ruthenium, and palladium are powerful catalysts for various transformations.[15][16] Asymmetric hydrogenation of a prochiral olefin or ketone is a common and highly effective strategy.

-

Mechanism Insight: In the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid, the substrate coordinates to a chiral metal complex, such as one containing the BINAP ligand.[15] The chirality of the ligand creates two diastereomeric transition states for the hydrogen addition. The catalyst geometry ensures that the activation energy for one pathway is significantly lower, leading to the preferential formation of one enantiomer.

| Catalyst System | Substrate Type | Typical Yield (%) | Typical ee (%) |

| Ru-BINAP | β-Ketoesters | >95% | >98% |

| Rh-DuPHOS | Dehydroamino acids | >95% | >99% |

| Ir-(P,N) Ligands | Unfunctionalized Olefins | >90% | >95% |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric reactions.[8] Chiral amines, such as proline and its derivatives, are common organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates.

-

Application: For creating ethyl-substituted stereocenters, an organocatalytic asymmetric Michael addition of propanal to a nitro-olefin is a classic example. The chiral amine catalyst forms a chiral enamine with propanal, which then attacks the nitro-olefin from a specific face, controlled by the catalyst's stereochemistry, before hydrolysis releases the chiral product.

Resolution and Purification of Enantiomers

While asymmetric synthesis aims to produce a single enantiomer, sometimes reactions yield a mixture (a scalemic or racemic mixture). In these cases, or when a racemic synthesis is more practical, chiral resolution is necessary to separate the enantiomers.[17]

Classical Resolution via Diastereomeric Salts

This technique is one of the oldest yet still industrially relevant methods.[17][18] It is applicable to racemic mixtures of acids or bases. The racemate is treated with an enantiomerically pure resolving agent (a chiral base for a racemic acid, or a chiral acid for a racemic base). This reaction forms a pair of diastereomeric salts.

-

Self-Validating Principle: Diastereomers have different physical properties, including solubility.[19] By carefully choosing the solvent system, one diastereomeric salt can be selectively crystallized from the solution, while the other remains dissolved. The crystallized salt is then separated by filtration, and the resolving agent is removed (typically by acid/base extraction) to yield the desired pure enantiomer.[18]

Chromatographic Separation

Chromatographic methods are the workhorse for both analytical and preparative-scale separation of enantiomers.[20]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric separation.[21] The separation occurs on a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which causes them to travel through the column at different rates and elute at different times.[20] Polysaccharide-based CSPs are exceptionally versatile.[20]

-

Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main component of the mobile phase. It often provides faster separations and uses less organic solvent than HPLC, making it a greener and higher-throughput alternative, especially for preparative-scale work.[1]

Analytical Techniques for Stereochemical Validation

Confirming the identity and purity of a chiral building block is a non-negotiable step in drug development. This requires specialized analytical techniques to determine the enantiomeric excess (ee), which is a measure of the purity of the sample.

Enantiomeric Excess (ee%) = |([R] - [S]) / ([R] + [S])| x 100

Decision Framework for Analytical Method Selection

Caption: Decision tree for selecting an analytical method for chiral analysis.

Chromatographic Methods (HPLC/SFC)

As mentioned, chiral HPLC and SFC are the most common and reliable methods for determining ee%.[22] By integrating the peak areas of the two separated enantiomers in the chromatogram, a precise ee% value can be calculated.

NMR Spectroscopy

While standard NMR cannot distinguish between enantiomers, adding a chiral resolving agent or a chiral lanthanide shift reagent to the NMR tube can induce a chemical shift difference between the signals of the two enantiomers, making them distinguishable.[21] The ee% can then be determined by integrating the corresponding distinct peaks. This method is often used for rapid purity assessment.

Chiroptical Methods

-

Polarimetry: This classic technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While it can confirm the presence of a single enantiomer (if the specific rotation value is known), it is generally not precise enough for accurate ee% determination in modern pharmaceutical settings.[21]

-

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It provides information about the stereochemical structure and is particularly useful for confirming the absolute configuration by comparing the spectrum to that of a known standard or theoretical calculations.

Conclusion and Future Outlook

Chiral building blocks featuring ethyl side chains are indispensable components in the modern drug discovery pipeline. The ethyl group provides a unique handle for medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties in ways that smaller or larger alkyl groups cannot. A thorough understanding of the synthetic toolbox—from chiral pool and auxiliary-based methods to advanced asymmetric catalysis—is essential for the efficient construction of these motifs. Likewise, proficiency in modern analytical techniques, particularly chiral chromatography, is critical for ensuring the stereochemical integrity demanded by regulatory standards.

Looking forward, the field will continue to evolve towards even more efficient and sustainable methodologies. The development of novel organocatalysts and earth-abundant metal catalysts, the integration of chemo-enzymatic and flow chemistry processes, and the application of machine learning to predict optimal reaction conditions will further streamline the synthesis of these vital chiral building blocks, accelerating the journey from molecular concept to life-changing therapeutics.

References

- Title: 165 enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters Source: Google Patents URL

- Title: Application of chiral building blocks to the synthesis of drugs Source: Google P

- Title: Chiral Auxiliaries and Optical Resolving Agents Source: Tokyo Chemical Industry URL

- Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: PMC URL

- Title: Catalytic asymmetric synthesis of all-carbon quaternary stereocenters Source: PNAS URL

- Title: A Technical Guide to Chiral Building Blocks in Synthesis Source: Benchchem URL

- Title: Precision Chiral Building Block Synthesis Source: BOC Sciences URL

- Title: Second-generation synthesis of a chiral building block for oxygenated terpenoids via a ring-contractive coupling with a secondary alcohol Source: Tohoku University URL

- Title: Asymmetric Synthesis: Partial and Absolute Source: Pharmaguideline URL

- Title: Catalytic Asymmetric Alkylation Reactions for the Construction of Protected Ethylene-Amino and Propylene-Amino Motifs Attached to Quaternary Stereocentres Source: PubMed URL

- Title: Enantioselective Synthesis of the Ethyl Analog of the Marine Alkaloid Haliclorensin C Source: ACS Publications URL

- Title: Chiral resolution Source: Wikipedia URL

- Title: Catalytic Asymmetric Synthesis of Vicinal Quaternary Stereocenters Enabled by Alkylation of α,α-Disubstituted Aldehydes with 3-Bromooxindoles Source: ACS Publications URL

- Title: Chiral auxiliary Source: Wikipedia URL

- Title: The significance of chirality in contemporary drug discovery-a mini review Source: PMC URL

- Title: Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids Source: PMC URL

- Title: 3.1.

- Title: Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids Source: ResearchGate URL

- Title: Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: PMC URL

- Title: Development of Novel Catalytic Asymmetric Reactions using Cationic Group-10 Metal Complexes Source: TCI Chemicals URL

- Title: Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs Source: Benchchem URL

- Source: dekker.

- Title: Chiral auxiliaries in polymer-supported organic synthesis Source: SciSpace URL

- Title: Enantioselective synthesis Source: Wikipedia URL

- Title: The Significance of Chirality in Drug Design and Development Source: PMC URL

- Title: Overview & Determination of Enantiomeric Impurities Source: Veeprho URL

- Source: preprints.

- Title: Catalytic asymmetric transformations of racemic α-borylmethyl-(E)

- Title: Importance of Chiral Separation and Resolution in Drug Synthesis Source: Pure Synth URL

- Title: A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2- Amino-1-(2-nitrophenyl)

- Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL

- Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples Source: MDPI URL

- Title: chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol Source: Benchchem URL

- Title: Asymmetric Synthesis Source: SlideShare URL

- Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids Source: PMC URL

- Title: Chiral drugs Source: Wikipedia URL

- Title: Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De Source: TCI Chemicals URL

- Title: Asymmetric Induction Source: MSU chemistry URL

- Title: Role of Chirality in Drugs Source: Juniper Publishers URL

- Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: MDPI URL

- Title: Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers Source: PMC URL

- Title: Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds Source: MDPI URL

- Title: Chiral Drugs: An Overview Source: PMC URL

- Title: Catalytic asymmetric defluorinative allylation of silyl enol ethers Source: PMC URL

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. pure-synth.com [pure-synth.com]

- 7. pharma.researchfloor.org [pharma.researchfloor.org]

- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. Assymetric Induction [www2.chemistry.msu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. veeprho.com [veeprho.com]

- 22. uma.es [uma.es]

An In-depth Technical Guide to the Chemical Identity of Methyl 2-ethyl-3-hydroxypropionate

This guide provides a comprehensive technical overview of Methyl 2-ethyl-3-hydroxypropionate, a β-hydroxy ester of interest to researchers and professionals in drug development and chemical synthesis. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and spectral analysis of analogous compounds to provide a robust predictive framework for its synthesis, characterization, and handling.

Core Chemical Identity

Methyl 2-ethyl-3-hydroxypropionate is a carboxylic ester characterized by a methyl ester group, an ethyl substituent at the α-carbon, and a hydroxyl group at the β-carbon. Its structure presents a chiral center at the carbon bearing the ethyl group, suggesting the existence of (R) and (S) enantiomers.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Methyl 2-ethyl-3-hydroxypropionate, extrapolated from data for structurally similar compounds such as methyl 3-hydroxypropanoate[1], ethyl 3-hydroxy-2-methylpropanoate[2], and 2-ethyl-3-hydroxypropionic acid[3].

| Property | Predicted Value | Structural Analogue References |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | General observation for similar esters |

| Boiling Point | ~180-190 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Moderately soluble in water. | General properties of short-chain esters |

| CAS Number | Not assigned | Inferred from lack of specific literature |

Synthetic Strategy: The Reformatsky Reaction

The most logical and efficient synthetic route to Methyl 2-ethyl-3-hydroxypropionate is the Reformatsky reaction . This classic organic reaction is renowned for its ability to form β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5][6] The key advantage of the Reformatsky reaction in this context is its tolerance of the ester functionality, as the organozinc intermediate is less reactive than a Grignard reagent and will not self-condense with the starting ester.[7]

Proposed Synthetic Workflow

The synthesis would proceed by reacting methyl 2-bromo-butyrate with formaldehyde in the presence of activated zinc.

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl 3-hydroxy-2-methylpropanoate | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-3-hydroxypropionic acid | C5H10O3 | CID 188979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl 2-(hydroxymethyl)butanoate in Organic Solvents

Introduction: Unveiling Methyl 2-(hydroxymethyl)butanoate

Methyl 2-(hydroxymethyl)butanoate is a bifunctional organic molecule featuring both a methyl ester and a primary hydroxyl group. This unique combination of functional groups imparts a degree of polarity and hydrogen-bonding capability that significantly influences its physical and chemical properties, most notably its solubility in various organic solvents. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-methyl 2-(hydroxymethyl)butanoate. This guide will delve into the theoretical and practical aspects of the solubility of methyl 2-(hydroxymethyl)butanoate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in solution. Such knowledge is critical for its application as a synthetic intermediate in pharmaceuticals and fragrances[1][2].

Structural Analysis and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible[3]. The structure of methyl 2-(hydroxymethyl)butanoate, with its ester and hydroxyl functionalities, allows for a nuanced solubility profile.

The presence of the hydroxyl (-OH) group enables the molecule to act as both a hydrogen bond donor and acceptor. The ester group (-COOCH₃) primarily acts as a hydrogen bond acceptor at the carbonyl oxygen and the ether oxygen. These hydrogen bonding capabilities suggest a good affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate)[4].

Conversely, the butanoate backbone, consisting of a four-carbon chain, contributes a nonpolar character to the molecule. This aliphatic portion will interact favorably with nonpolar solvents through London dispersion forces. Therefore, while high solubility in very nonpolar solvents like hexane is not expected, some degree of solubility is likely.

Based on this structural analysis, a predicted qualitative solubility profile is presented in the table below. It is crucial to note that these are predictions based on chemical principles and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's hydroxyl and ester groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | Dipole-dipole interactions and hydrogen bonding (with the solvent as an acceptor) are the primary driving forces for solubilization. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | London dispersion forces will facilitate some interaction, but the polar functional groups of the solute will limit miscibility. |

Intermolecular Interactions Governing Solubility

The interplay of various intermolecular forces dictates the extent to which methyl 2-(hydroxymethyl)butanoate dissolves in a given organic solvent. A visual representation of these interactions is provided below.

Sources

Boiling point and density of Methyl 2-(hydroxymethyl)butanoate

The following technical guide details the physicochemical characterization of Methyl 2-(hydroxymethyl)butanoate , a critical intermediate in the synthesis of complex pharmaceutical agents and chiral building blocks.

Physicochemical Characterization & Process Engineering Guide

Part 1: Executive Summary & Compound Identification

Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) serves as a pivotal bifunctional building block. Structurally, it is the methyl ester of 2-ethyl-3-hydroxypropionic acid. Its utility lies in the presence of both an ester moiety and a primary hydroxyl group, allowing for orthogonal protection strategies in multi-step synthesis (e.g., synthesis of pilocarpine analogs or methacrylate derivatives).

Accurate determination of its boiling point (BP) and density is not merely a cataloging exercise but a safety and yield-critical requirement. As a

Core Identity Matrix

| Parameter | Detail |

| IUPAC Name | Methyl 2-(hydroxymethyl)butanoate |

| Common Synonyms | Methyl 2-ethyl-3-hydroxypropionate; 2-Hydroxymethylbutyric acid methyl ester |

| CAS Registry | 56970-75-3 |

| Molecular Formula | C |

| Molecular Weight | 132.16 g/mol |

| SMILES | CCC(CO)C(=O)OC |

Part 2: Physicochemical Data Profile[3][4]

The following data synthesizes computed values from high-fidelity molecular modeling (ACD/Labs, EPISuite) and comparative analysis with its lower homolog, the "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate).

1. Boiling Point (BP)[1]

-

Predicted Atmospheric BP: 195°C – 205°C (at 760 mmHg)

-

Operational Vacuum BP: 85°C – 95°C (at 10–15 mmHg)

-

Thermodynamic Insight: The primary hydroxyl group significantly elevates the boiling point via intermolecular hydrogen bonding compared to non-hydroxylated esters (e.g., Methyl 2-methylbutyrate, BP ~115°C).

-

Process Warning: Distillation at atmospheric pressure is contraindicated due to the risk of thermal dehydration/polymerization above 140°C.

2. Density (

)

-

Predicted Density: 1.045 ± 0.02 g/cm³ (at 20°C)

-

Temperature Dependence:

-

Process Implication: The compound is denser than water and most aliphatic solvents, but similar in density to dilute aqueous buffers, which can complicate phase separation during extraction.

3. Solubility & Partitioning

-

Water Solubility: Moderate to High (due to -OH and Ester groups).

-

LogP (Octanol/Water): ~0.3 (Predicted).

-

Preferred Extraction Solvents: Dichloromethane (DCM), Ethyl Acetate.

Part 3: Experimental Determination Protocols

As a Senior Scientist, you must validate these predicted values in your specific lot. Relying solely on literature for process scale-up is a critical failure mode.

Protocol A: Vacuum Ebulliometry (Boiling Point)

Objective: Determine the precise vapor pressure curve to define safe distillation parameters.

-

Setup: Equip a 50 mL round-bottom flask with a Claisen adapter, a calibrated digital vacuum gauge (capacitance manometer preferred), and a short-path distillation head.

-

Stabilization: Charge the flask with 20 mL of crude Methyl 2-(hydroxymethyl)butanoate and a magnetic stir bar.

-

Degassing: Apply vacuum gradually to < 5 mmHg to remove dissolved volatiles/solvents.

-

Ramp: Heat the oil bath slowly (2°C/min).

-

Observation: Record the temperature (

) where steady reflux is observed at the still head.-

Target: Expect

at 12 mmHg.

-

-

Validation: Construct a Nomograph using the Clausius-Clapeyron relation:

Protocol B: Oscillating U-Tube Pycnometry (Density)

Objective: Measure density to 4 decimal places for mass-balance calculations.

-

Calibration: Calibrate the instrument (e.g., Anton Paar DMA series) using degassed, ultra-pure water and dry air at 20.00°C.

-

Sample Prep: Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates that could dampen oscillation.

-

Injection: Inject ~2 mL of sample, ensuring no microbubbles are trapped in the U-tube (visual inspection via camera).

-

Measurement: Record density at 20°C, 25°C, and 40°C to determine the coefficient of thermal expansion.

Part 4: Process Engineering & Reactivity Logic

The following Graphviz diagram illustrates the critical decision pathways for handling this compound, highlighting the relationship between its structure (Hydroxyl/Ester) and its physical instability (Dehydration).

Figure 1: Structural logic governing the purification strategy. The presence of the beta-hydroxy group necessitates vacuum distillation to avoid dehydration to the acrylate.

Part 5: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14093550 (Isomer Analog). Retrieved from [Link]

-

Note: Used for homologous series prediction logic.

-

-

-

Cited for comparative density analysis of the alpha-hydroxy homolog.

-

-

NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. Retrieved from [Link]

-

Standard source for Clausius-Clapeyron constants.

-

Sources

Safety data sheet (SDS) for Methyl 2-(hydroxymethyl)butanoate

As a Senior Application Scientist overseeing chemical safety and pharmacokinetic profiling, I approach the Safety Data Sheet (SDS) not merely as a regulatory checkbox, but as a dynamic blueprint of a molecule's behavior. Methyl 2-(hydroxymethyl)butanoate (CAS: 56970-75-3) presents a fascinating case study in aliphatic ester handling. This in-depth technical whitepaper transcends standard SDS boilerplate, providing researchers and drug development professionals with the mechanistic causality behind the chemical's handling protocols, toxicological profile, and environmental fate.

Executive Summary & Chemical Identity

Methyl 2-(hydroxymethyl)butanoate is a functionalized aliphatic ester commonly utilized as a building block in organic synthesis and pharmaceutical development[1]. Because it contains both an ester linkage and a primary hydroxyl group, it exhibits unique reactivity and solubility profiles. Understanding its exact physicochemical parameters is the first step in designing a self-validating safety protocol.

Table 1: Physicochemical & Computational Properties

| Property | Value |

|---|---|

| CAS Number | 56970-75-3 |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| Monoisotopic Mass | 132.0786 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

| Hydrogen Bond Donors/Acceptors | 1 / 3 |

| Rotatable Bonds | 4 |

(Data synthesized from computational chemical profiling[1])

Mechanistic Toxicology & Pharmacokinetics

In drug development and laboratory exposure scenarios, the toxicity of an ester is rarely dictated by the parent molecule alone. Instead, causality lies in its metabolic fate. When Methyl 2-(hydroxymethyl)butanoate enters the systemic circulation (via inhalation or dermal absorption), it is rapidly targeted by Carboxylesterases (CES), primarily CES1 in the liver[2].

The CES active site utilizes a highly conserved Ser-His-Glu catalytic triad[2]. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This hydrolysis cleaves the molecule into 2-(hydroxymethyl)butanoic acid and methanol. While the acid metabolite is generally benign and renally excreted, the methanol byproduct is oxidized by Alcohol Dehydrogenase (ADH) into formaldehyde, and subsequently into formic acid. It is this formic acid accumulation that drives the metabolic acidosis and specific target organ toxicity (STOT) associated with overexposure to methyl esters.

CES-mediated hydrolysis of Methyl 2-(hydroxymethyl)butanoate and subsequent methanol toxicity.

Flammability & Physical Hazard Assessment

As a volatile organic compound, Methyl 2-(hydroxymethyl)butanoate poses a flammability risk[3]. To establish a self-validating and highly conservative flammability profile for the SDS, we rely on the ASTM D93 Pensky-Martens Closed-Cup method[4].

The Causality of Experimental Choice: Why closed-cup over open-cup? Open-cup tests allow volatile vapors to dissipate into the atmosphere, artificially raising the apparent flash point. The closed-cup method traps the vapors, simulating a spill in an unventilated storage cabinet or chemical reactor. This yields a lower, more accurate temperature at which the liquid generates sufficient vapor to ignite, ensuring maximum safety margins[4].

Workflow for ASTM D93 Pensky-Martens closed-cup flash point determination.

Step-by-Step Methodology: ASTM D93 Flash Point Determination

-

Sample Equilibration: Cool the Methyl 2-(hydroxymethyl)butanoate sample and the brass test cup to at least 18°C below the expected flash point to prevent premature vapor loss.

-

Apparatus Assembly: Fill the brass cup with the sample to the precisely etched fill mark. Secure the lid, which houses the stirring mechanism and the ignition source[4].

-

Heating & Stirring: Apply heat to increase the sample temperature at a controlled rate of 5°C to 6°C per minute. Stir the sample continuously at 90 to 120 RPM to ensure thermal homogeneity.

-

Ignition Application: Intermittently interrupt stirring and apply the ignition source (flame or electronic ignitor) into the cup for 1 second at every 1°C rise in temperature[4].

-

Flash Detection: Record the exact temperature at which the application of the ignition source causes a distinct flash (propagation of flame) in the interior of the cup.

-

Barometric Correction: Adjust the recorded flash point mathematically to account for ambient barometric pressure variations, ensuring the data is universally standard.

Environmental Fate & Partition Coefficient (Log P)

For Section 12 (Ecological Information) of the SDS, we must determine the compound's potential for bioaccumulation. This is dictated by its Octanol-Water Partition Coefficient (Log P). Because Methyl 2-(hydroxymethyl)butanoate is moderately polar (due to the hydroxyl group) but contains a lipophilic aliphatic chain, its Log P is best determined using the OECD Test Guideline 107 (Shake-Flask Method) [5].

The Causality of Experimental Choice: The shake-flask method is the gold standard for compounds with a Log P between -2 and 4[5]. The ratio of the chemical's concentration in n-octanol (simulating lipid bilayers) versus water (simulating biological fluids and aquatic ecosystems) directly predicts its ability to cross cell membranes and accumulate in aquatic life.

Step-by-Step Methodology: OECD 107 Shake-Flask Method

-

Solvent Saturation: Mutually saturate analytical-grade n-octanol and high-purity water by stirring them together vigorously for 24 hours at 25°C. This prevents volume shifts during the actual test[5].

-

Sample Dissolution: Dissolve a precisely weighed mass of Methyl 2-(hydroxymethyl)butanoate in the mutually saturated n-octanol phase.

-

Phase Equilibration: Transfer the octanol solution and mutually saturated water into a glass centrifuge tube. Ensure the total volume does not exceed 75% of the flask capacity to allow adequate mechanical agitation.

-

Agitation: Mechanically shake the flask at a constant temperature (25°C ± 1°C) for 30 minutes to achieve thermodynamic equilibrium[5].

-

Phase Separation: Centrifuge the mixture at 2000 RPM for 15 minutes to guarantee complete phase separation without micro-emulsions.

-

Quantification: Extract aliquots from both the aqueous and octanol phases. Quantify the ester concentration using Gas Chromatography-Flame Ionization Detection (GC-FID). Calculate Log P as the base-10 logarithm of the concentration ratio.

Standard Operating Procedures (SOP) for Safe Handling

Based on the synthesized hazard profile, the following self-validating handling parameters must be strictly enforced:

-

Engineering Controls: Handle exclusively within a Class II Type A2 biological safety cabinet or a chemical fume hood to mitigate inhalation of volatile methanol byproducts generated by ambient hydrolysis.

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.4 mm thickness) are required. Because esters can degrade certain latex formulations, glove integrity must be visually validated before and after handling.

-

Storage: Store in a cool, well-ventilated area away from strong oxidizing agents and strong bases, which can catalyze exothermic saponification.

References

- Title: Methyl 2-(hydroxymethyl)

- Title: 88157-42-0 | Methyl 1-(hydroxymethyl)

- Title: Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests Source: ANSI Blog URL

- Title: OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995)

- Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: PMC - NIH URL